molecular formula C13H15ClO2S B2895917 [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287341-62-0

[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2895917
CAS RN: 2287341-62-0
M. Wt: 270.77
InChI Key: CBWHLNFJPZHLBS-UHFFFAOYSA-N
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Description

[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as MBPMS, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of biologically active molecules. In

Scientific Research Applications

[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active molecules, such as inhibitors of protein kinases and proteases. It has also been used in the preparation of chiral ligands for asymmetric catalysis. [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been used as a protecting group for amines and alcohols, as well as a reagent for the preparation of sulfonamides.

Mechanism of Action

The mechanism of action of [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is based on its ability to react with nucleophiles, such as amines and alcohols. The reaction proceeds through the formation of a sulfonate ester, which can then undergo further reactions. [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a mild and selective reagent that can be used in a variety of reactions.
Biochemical and physiological effects:
[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to skin and eyes. It has also been shown to be stable under a variety of conditions, making it a useful reagent for lab experiments.

Advantages and Limitations for Lab Experiments

[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of reactions. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a variety of conditions, making it a useful reagent for long-term experiments.
However, there are also limitations to the use of [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in lab experiments. It is a relatively expensive reagent, which can limit its use in some experiments. It also requires careful handling, as it can be irritating to skin and eyes.

Future Directions

There are several future directions for the use of [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in scientific research. One area of interest is the development of new synthetic methods using [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride as a reagent. Another area of interest is the use of [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in the preparation of chiral ligands for asymmetric catalysis. Additionally, [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride could be used in the preparation of new inhibitors of protein kinases and proteases. Overall, [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a versatile and useful reagent that has many potential applications in scientific research.

Synthesis Methods

[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized by reacting 2-methylbicyclo[1.1.1]pentane with methanesulfonyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a bicyclic intermediate, which is then converted to the final product by reaction with methanesulfonyl chloride. The synthesis of [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is relatively straightforward and can be carried out on a large scale.

properties

IUPAC Name

[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2S/c1-10-4-2-3-5-11(10)13-6-12(7-13,8-13)9-17(14,15)16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWHLNFJPZHLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C23CC(C2)(C3)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

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